6-Bromo-5-methylpyrazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-5-methylpyrazolo[1,5-a]pyridine is an organic compound with the molecular formula C8H7BrN2. It is a brominated derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyrazolo[1,5-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 5-methylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-5-methylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylpyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazolo[1,5-a]pyridine ring system play crucial roles in its binding affinity and selectivity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazolo[1,5-a]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-2-methylpyrazolo[1,5-a]pyridine: Similar structure but with the methyl group at a different position, affecting its chemical properties and uses.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Contains a methoxy group instead of a methyl group, leading to variations in its electronic properties.
Uniqueness
6-Bromo-5-methylpyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized compounds for research and industrial applications .
Properties
IUPAC Name |
6-bromo-5-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7-2-3-10-11(7)5-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMXHNPPHGEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=NN2C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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